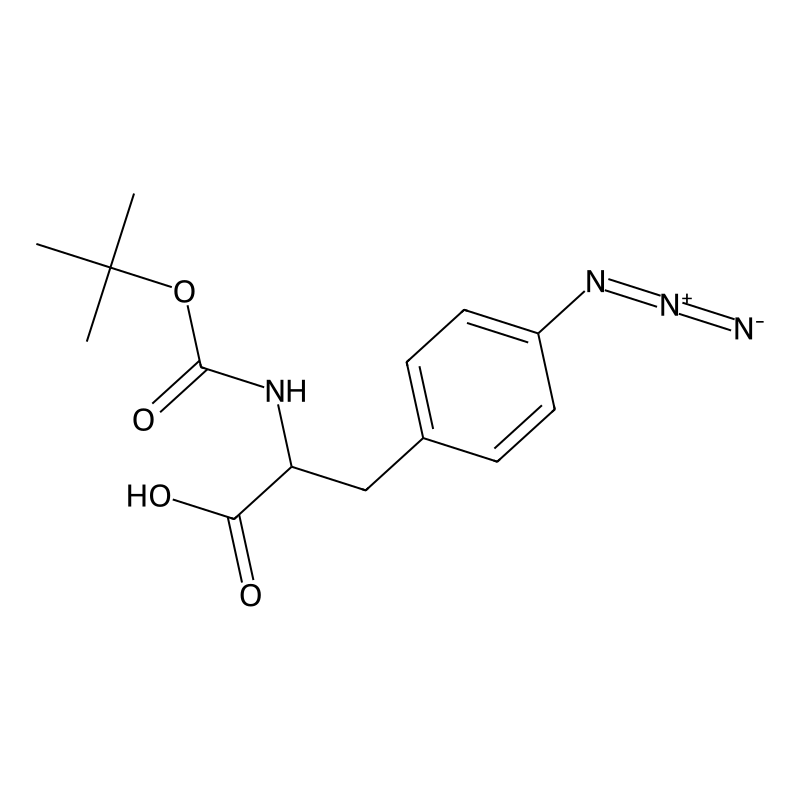Boc-D-4-azidophe

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Protein Synthesis and Labeling
Researchers can incorporate Boc-D-4-Azidophe into peptides and proteins using solid-phase peptide synthesis (SPPS) techniques. The azide group allows for site-specific conjugation of biomolecules such as fluorophores, probes, or other targeting moieties using biocompatible click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This strategy enables the creation of probes for studying protein-protein interactions, protein localization, and protein function within living cells [, ].
Bioconjugation and Drug Delivery
The azide group in Boc-D-4-Azidophe can be used to create bioconjugates for targeted drug delivery applications. By attaching a drug molecule to the azide group via click chemistry, researchers can develop drug conjugates that specifically target diseased cells expressing a particular biomarker []. This approach offers potential advantages in cancer therapy and other diseases by improving drug efficacy and reducing side effects [].
Radiolabeling and Imaging
The azide group can be readily radiolabeled with isotopes like $^{18}$F-fluorine using appropriate conjugation techniques. This radiolabeled Boc-D-4-Azidophe can then be incorporated into peptides or proteins, enabling researchers to study their biodistribution and pharmacokinetics using positron emission tomography (PET) imaging []. PET imaging is a valuable tool for monitoring drug delivery, evaluating tumor targeting efficacy, and assessing disease progression in vivo [].








